1-(4-(Thiophen-3-ylmethyl)piperazin-1-yl)-2-chlorethan-1-on-hydrochlorid

Übersicht

Beschreibung

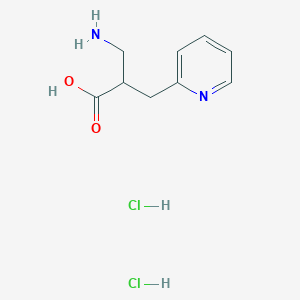

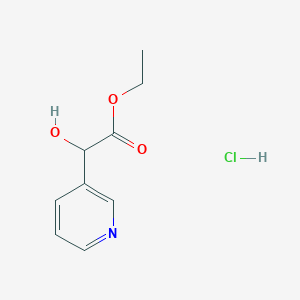

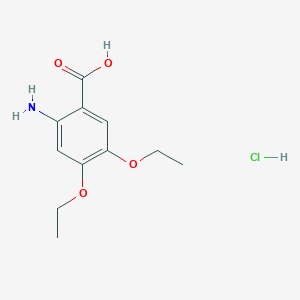

2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N2OS and its molecular weight is 295.2 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antipsychotische Anwendungen

Der Thiophen-Rest, der in der Verbindung vorhanden ist, wurde mit antipsychotischen Eigenschaften in Verbindung gebracht. Er dient als wichtiger Baustein bei der Synthese potenzieller Antipsychotika . Die strukturelle Flexibilität von Thiophen ermöglicht die Herstellung verschiedener Analoga, die für eine bessere Wirksamkeit und reduzierte Nebenwirkungen bei der Behandlung psychiatrischer Störungen optimiert werden können.

Entzündungshemmende und analgetische Wirkungen

Thiophenderivate haben signifikante entzündungshemmende und analgetische Aktivitäten gezeigt. Die fragliche Verbindung mit ihrem Thiophen-Rückgrat könnte für die Entwicklung neuer entzündungshemmender Medikamente erforscht werden, die möglicherweise Alternativen zu aktuellen Medikamenten mit weniger gastrointestinalen Nebenwirkungen bieten .

Antitumoraktivität

Thiophenderivate sind dafür bekannt, Antitumoraktivität zu zeigen. Die Verbindung kann als Vorläufer bei der Synthese von Antitumormitteln verwendet werden und trägt zur Entwicklung neuartiger Chemotherapeutika bei, die spezifische Krebszelllinien mit höherer Präzision und geringerer Toxizität anvisieren .

Antimikrobielle und antimykotische Anwendungen

Der strukturelle Rahmen der Verbindung ist förderlich für antimikrobielle und antimykotische Aktivität. Sie könnte bei der Synthese neuer Medikamente eingesetzt werden, die resistente Bakterien- und Pilzstämme bekämpfen und so die wachsende Besorgnis über die Antibiotikaresistenz angehen .

Kinase-Hemmung

Kinasen spielen eine zentrale Rolle bei der Signaltransduktion und Zellregulation. Thiophenderivate wurden als Kinase-Inhibitoren identifiziert, was sie wertvoll bei der Behandlung von Krankheiten wie Krebs und entzündlichen Erkrankungen macht. Die Verbindung könnte bei der Entwicklung von selektiven Kinase-Inhibitoren eine wichtige Rolle spielen .

Anwendungen in der Materialwissenschaft

Über die medizinische Chemie hinaus finden Thiophen und seine Derivate Anwendung in der Materialwissenschaft. Sie können als Metallkomplexbildner wirken und zur Entwicklung neuartiger Materialien mit spezifischen elektronischen und photonischen Eigenschaften beitragen .

Wirkmechanismus

Target of action

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors in the central nervous system .

Pharmacokinetics

Factors such as its molecular weight (29523 ), and its chemical structure could influence its pharmacokinetic properties.

Eigenschaften

IUPAC Name |

2-chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2OS.ClH/c12-7-11(15)14-4-2-13(3-5-14)8-10-1-6-16-9-10;/h1,6,9H,2-5,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWOLUKVJFVABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC=C2)C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Ethylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1522893.png)

![[2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1522897.png)

![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline hydrochloride](/img/structure/B1522900.png)

![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride](/img/structure/B1522904.png)